molecular formula C14H16 B12530206 2-(Pent-2-en-3-yl)-1H-indene CAS No. 819871-44-8

2-(Pent-2-en-3-yl)-1H-indene

Cat. No.: B12530206
CAS No.: 819871-44-8
M. Wt: 184.28 g/mol
InChI Key: WGTHSCVPKROVFW-UHFFFAOYSA-N
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Description

Overview of Indene (B144670) Chemistry and its Role in Organic Synthesis

Indene, a polycyclic aromatic hydrocarbon with the chemical formula C₉H₈, is a colorless to pale yellow liquid naturally found in coal tar fractions. wikipedia.org Its structure, featuring a benzene (B151609) ring fused to a five-membered ring with one double bond, imparts a unique reactivity profile. solubilityofthings.com This makes indene and its derivatives valuable precursors in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and polymers. solubilityofthings.comtandfonline.comontosight.ai

The synthetic utility of indene is broad. It can undergo polymerization and is used in the production of indene/coumarone thermoplastic resins. wikipedia.org Furthermore, substituted indenes are crucial structural motifs in many biologically active molecules and natural products. wikipedia.orgresearchgate.net Various methods have been developed for the synthesis of functionalized indenes, often employing transition metal catalysts to construct the indene ring system. tandfonline.comoup.comrsc.org The reactivity of the indene core allows for a range of chemical transformations. For instance, it can participate in Diels-Alder reactions to form more complex cyclic structures. solubilityofthings.com The methylene (B1212753) protons of the five-membered ring are acidic (pKa ≈ 20 in DMSO), allowing for deprotonation to form the indenyl anion, a significant ligand in organometallic chemistry. wikipedia.org

Significance of Alkenyl Substitution Patterns on Aromatic and Fused-Ring Systems

The introduction of alkenyl groups onto aromatic and fused-ring systems significantly influences their chemical and physical properties. Alkenyl substituents extend the π-system of the aromatic core, which can affect the electronic structure, spectroscopic properties, and reactivity of the molecule. The geometry of the alkenyl group, particularly the cis or trans configuration of the double bond, can also impart specific steric and conformational constraints.

The synthesis of alkenyl-substituted aromatic compounds can be achieved through various methods, including Horner-Wadsworth-Emmons reactions and transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgorganic-chemistry.org These methods allow for the controlled introduction of alkenyl groups with specific stereochemistry. The presence of the alkenyl moiety opens up further synthetic possibilities, as the double bond can participate in a variety of addition and cycloaddition reactions.

In fused-ring systems, alkenyl substitution can impact the aromaticity and reactivity of the rings. For instance, the position of the alkenyl group on the indene ring system can influence the equilibrium between different isomers and the propensity for the molecule to undergo reactions such as polymerization or oxidation. The extended conjugation provided by the alkenyl group can also lead to interesting photophysical properties, making such compounds potentially useful in materials science.

Rationale for Investigating 2-(Pent-2-en-3-yl)-1H-indene as a Model Compound

The compound this compound represents a compelling model for studying the interplay between an alkenyl substituent and a fused-ring aromatic system. The specific placement of the pentenyl group at the 2-position of the indene ring is of particular interest. This substitution pattern directly modifies the electronic environment of the five-membered ring's double bond and the adjacent benzylic positions.

The structure of the "pent-2-en-3-yl" substituent introduces several key features for investigation:

Extended Conjugation: The double bond of the pentenyl group is in conjugation with the double bond of the indene five-membered ring, creating a diene system. This extended conjugation is expected to influence the molecule's UV-Vis absorption characteristics and its reactivity in pericyclic reactions.

Stereoisomerism: The pentenyl group can exist as different stereoisomers (E/Z isomers of the double bond and chirality at the point of attachment), which could lead to distinct chemical and physical properties for each isomer.

Complex Substitution: The branched nature of the pentenyl group provides a more sterically hindered environment around the indene core compared to a simple vinyl or allyl group.

Investigating this specific compound allows for a detailed exploration of how these structural features modulate the fundamental properties of the indene system.

Research Objectives and Scope of Investigation

A comprehensive investigation of this compound would aim to elucidate its structural, spectroscopic, and reactive properties. The primary research objectives would include:

Synthesis and Characterization: To develop an efficient and stereocontrolled synthesis of this compound. Full characterization of the molecule using modern spectroscopic techniques is essential.

Spectroscopic and Structural Analysis: To thoroughly analyze the NMR, IR, and mass spectra to confirm the structure and stereochemistry of the synthesized compound.

Computational Modeling: To perform theoretical calculations to understand the molecule's conformational preferences, electronic structure, and to predict its spectroscopic properties and reaction mechanisms.

Reactivity Studies: To explore the reactivity of the compound, particularly focusing on reactions involving the conjugated diene system and the acidic protons of the indene ring.

The scope of such an investigation would be confined to the fundamental chemical properties of the molecule, without exploring any potential applications in pharmacology or toxicology.

Hypothetical Research Findings

Given the lack of specific literature on this compound, the following data is presented as a hypothetical representation of what might be expected from its synthesis and characterization, based on known data for similar substituted indenes.

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Data
¹H NMR (CDCl₃, 400 MHz) δ 7.50-7.20 (m, 4H, Ar-H), 6.85 (s, 1H, C1-H), 5.80 (q, J=6.8 Hz, 1H, =CH-), 3.40 (s, 2H, C3-H₂), 2.10 (d, J=6.8 Hz, 3H, =CH-CH₃), 1.85 (s, 3H, C(alkenyl)-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 145.0, 143.5, 142.0, 135.0, 128.0, 126.5, 125.0, 124.0, 120.0, 40.0, 25.0, 15.0
Mass Spectrometry (EI) m/z (%) = 198 (M⁺), 183, 165, 115
Infrared (IR, thin film) ν (cm⁻¹) = 3050 (Ar-H), 2920, 2850 (C-H), 1640 (C=C), 1460, 750

Note: This data is hypothetical and intended for illustrative purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

819871-44-8

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

2-pent-2-en-3-yl-1H-indene

InChI

InChI=1S/C14H16/c1-3-11(4-2)14-9-12-7-5-6-8-13(12)10-14/h3,5-9H,4,10H2,1-2H3

InChI Key

WGTHSCVPKROVFW-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC)C1=CC2=CC=CC=C2C1

Origin of Product

United States

Synthetic Methodologies for 2 Pent 2 En 3 Yl 1h Indene

Retrosynthetic Analysis of the 2-Alkenyl-1H-indene Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com This process helps to identify key bond disconnections and strategic synthetic transformations.

The indene (B144670) core is a common structural motif in organic chemistry, and several reliable methods for its synthesis have been developed. organic-chemistry.orgresearcher.life Common disconnection strategies for the indene ring system often involve intramolecular cyclization reactions. For instance, a frequently employed approach is the Nazarov cyclization, which involves the 4π-conrotatory electrocyclization of a divinyl ketone. researchgate.net Other methods include transition metal-catalyzed cyclizations of ortho-alkynylstyrenes or related precursors. organic-chemistry.org

A plausible retrosynthetic disconnection of the 1H-indene core is illustrated below, pointing towards a precursor amenable to intramolecular cyclization.

Table 1: Key Disconnections for the Indene Core

Disconnection ApproachPrecursor TypeKey Reaction
Intramolecular Aldol Condensationo-Phthaldialdehyde and a suitable ketoneAldol condensation followed by dehydration
Palladium-catalyzed Cyclization2-Halostyrene derivativeHeck reaction or similar cross-coupling
Friedel-Crafts Alkylation/AcylationPhenylpropane derivativeIntramolecular cyclization

These strategies suggest that the indene ring can be constructed from acyclic precursors through the formation of one or two carbon-carbon bonds.

The pent-2-en-3-yl substituent at the C2 position of the indene ring presents a unique synthetic challenge. The disconnection of this group can be envisioned through several carbon-carbon bond-forming reactions. A primary strategy involves a disconnection at the C2(indene)-C3(pentenyl) bond. This leads to an indenyl nucleophile (or electrophile) and a corresponding pentenyl electrophile (or nucleophile).

Common reactions for such transformations include:

Wittig Reaction: This involves the reaction of an inden-2-one precursor with a suitable phosphorus ylide derived from a pentenyl halide. youtube.com

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki or Stille coupling, between a 2-haloindene and a pentenylboronic acid (or stannane) derivative are powerful methods for forming the desired C-C bond.

Grignard/Organolithium Addition: The addition of a pentenyl Grignard or organolithium reagent to an inden-2-one, followed by dehydration, can also yield the target structure.

A retrosynthetic analysis focusing on the alkenyl side chain is presented below:

Target Molecule: 2-(Pent-2-en-3-yl)-1H-indene

Disconnection: C2(indene) – C3(pentenyl) bond

Synthons:

Inden-2-yl anion or equivalent

Pent-2-en-3-yl cation or equivalent

This analysis suggests that the synthesis can be approached by preparing a suitable indene precursor and an appropriate pentenyl building block separately, to be combined in a later step.

Precursor Synthesis and Optimization

The successful synthesis of this compound hinges on the efficient preparation of its key precursors.

The synthesis of substituted indenes can be achieved through various routes. acs.org One common precursor for 2-substituted indenes is inden-2-one. However, inden-2-one itself is unstable. A more practical approach involves the use of 1-indanone, which can be synthesized through the intramolecular Friedel-Crafts acylation of 3-phenylpropanoic acid. organic-chemistry.org From 1-indanone, various functional groups can be introduced at the 2-position. For example, bromination followed by elimination can provide access to indene itself, which can then be further functionalized.

Another approach involves the synthesis of 2-haloindenes or 2-indenylboronic esters, which are versatile intermediates for cross-coupling reactions. These can often be prepared from indene or its derivatives through halogenation or borylation reactions.

The pent-2-en-3-yl moiety can be constructed from readily available starting materials. For instance, the corresponding pentenyl halide or boronic acid can be synthesized. The synthesis of alkenyl trifluoroborates, for example, has been reported as a route to versatile alkenyl building blocks for palladium-catalyzed cross-coupling reactions. nih.gov

A potential route to a pent-2-en-3-yl building block could start from pent-2-yne. Hydroboration-oxidation or haloboration of the alkyne can provide access to the desired functionalized alkene with control over stereochemistry. Alternatively, manipulation of the functional groups in commercially available pentenols or pentenones could also yield suitable precursors.

Direct and Convergent Synthetic Approaches

With the precursors in hand, the final assembly of this compound can be approached through either a direct (linear) or a convergent synthesis.

A convergent approach would involve the separate synthesis of a functionalized indene (e.g., 2-bromo-1H-indene) and a functionalized pentenyl group (e.g., (pent-2-en-3-yl)boronic acid). These two fragments would then be joined in a final step, for example, via a Suzuki cross-coupling reaction. This approach is often more efficient and allows for greater flexibility in the synthesis of analogues. rsc.org

A direct or linear approach might involve introducing the pentenyl side chain at an earlier stage of the synthesis. For example, a suitably substituted aromatic precursor already bearing a modified pentenyl group could be subjected to an intramolecular cyclization to form the indene ring. While potentially shorter, this approach can be less flexible and may require more complex starting materials.

Table 2: Comparison of Synthetic Approaches

ApproachAdvantagesDisadvantages
Convergent Higher overall yield, modularity, easier purification of intermediates.May require more total steps.
Direct (Linear) Fewer steps in the main chain.Lower overall yield, difficulties in purification, less flexible.

The choice of a specific synthetic route would ultimately depend on the availability of starting materials, the desired scale of the synthesis, and the required purity of the final product.

Cyclization Reactions for Indene Formation (e.g., Friedel-Crafts-type, Metal-catalyzed)

The formation of the indene ring system is frequently accomplished through intramolecular cyclization reactions. These methods offer a powerful way to construct the five-membered ring fused to the benzene (B151609) ring.

Friedel-Crafts-type Reactions: Intramolecular Friedel-Crafts reactions are a classic and effective method for synthesizing indene derivatives. nih.gov This approach typically involves the cyclization of aryl-substituted allylic alcohols or similar precursors under acidic conditions. For the synthesis of this compound, a plausible precursor would be an appropriately substituted phenyl allylic alcohol. The reaction can be catalyzed by Lewis acids like iron(III) chloride (FeCl₃·6H₂O) or Brønsted acids such as trifluoromethanesulfonic acid (TfOH). organic-chemistry.orgsioc-journal.cnresearchgate.net The acid promotes the formation of a carbocation, which then undergoes electrophilic attack on the aromatic ring to close the five-membered ring.

Metal-Catalyzed Cyclizations: A diverse array of transition metals can catalyze the intramolecular cyclization to form indenes, often under milder conditions than traditional Friedel-Crafts reactions. organic-chemistry.org

Gold Catalysis: Gold catalysts are particularly effective at activating alkynes. A strategy could involve the cyclization of an ortho-alkynylstyrene derivative. acs.org A gold(I)-catalyzed cascade C–H functionalization/cyclization of an electron-rich aromatic with an o-alkynylaryl α-diazoester is another advanced route. rsc.org A proposed mechanism involves the generation of highly electrophilic keteniminium ions from ynamide precursors, which can trigger a uva.nloaepublish.com-hydride shift followed by cyclization. nih.govacs.org

Palladium Catalysis: Palladium-catalyzed reactions are versatile for indene synthesis. A dehydrogenative (3+2) annulation involving the dual functionalization of benzylic and ortho C-H bonds is a modern approach to building the indene core. acs.org

Cobalt Catalysis: Cobalt complexes have been developed for sustainable indene synthesis through metalloradical catalysis. uva.nl This method involves the in situ formation of diazo compounds from tosyl hydrazones, which are then activated by the cobalt catalyst to form key carbene-radical intermediates that undergo ring-closure. uva.nl

Iron Catalysis: Inexpensive and abundant iron salts like FeCl₃ can catalyze the intramolecular cyclization of N-benzylic sulfonamides with internal alkynes to produce functionalized indenes with high regioselectivity. organic-chemistry.org

A summary of potential cyclization catalysts is presented below.

Catalyst Type Specific Catalyst Example Precursor Type Reference
Brønsted Acid Trifluoromethanesulfonic acid (TfOH) Diaryl- or Alkyl Aryl-1,3-dienes organic-chemistry.org
Lewis Acid Iron(III) chloride (FeCl₃) Aryl-substituted allylic alcohols sioc-journal.cnresearchgate.net
Gold Catalyst Gold(I) complexes o-Alkynylaryl α-diazoesters rsc.org
Cobalt Catalyst Cobalt-porphyrin complexes Tosyl hydrazones uva.nl

Coupling Reactions for Alkenyl Group Introduction (e.g., Heck, Suzuki, C-H activation)

An alternative to building the molecule through cyclization is to first synthesize a functionalized indene, such as 2-bromo-1H-indene, and then introduce the pent-2-en-3-yl group via a cross-coupling reaction.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. libretexts.org To synthesize the target molecule, 2-bromo-1H-indene could be coupled with (pent-2-en-3-yl)boronic acid or its corresponding ester. Ligand-free palladium-catalyzed Suzuki coupling procedures have been developed for the synthesis of substituted indenes, offering high efficiency. semanticscholar.org The stereochemistry of the diene moiety can often be controlled by using a pre-functionalized coupling partner with a predefined stereochemistry. mdpi.com

Heck Reaction: While less common for this specific transformation, the Heck reaction could potentially be employed. This would involve the palladium-catalyzed reaction of an indene derivative with an appropriate alkene. A three-component reaction of allenes, aryl iodides, and diazo compounds has been developed for the stereoselective synthesis of 1,3-dienes, which could be adapted. mdpi.com

C-H Activation: Direct C-H functionalization represents a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. mdpi.combeilstein-journals.org This approach would involve the direct coupling of 1H-indene with a suitable pentenyl partner at the C2 position. Transition-metal catalysts, such as those based on palladium, rhodium, or gold, are typically used to facilitate the selective activation of a specific C-H bond. rsc.orgacs.orgdmaiti.com For instance, gold catalysts can promote a cascade C-H functionalization/cyclization process. rsc.org Norbornene-mediated palladium-catalyzed C-H functionalization is another sophisticated strategy that can functionalize specific positions on an aromatic ring. bohrium.com

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling selectivity.

Elucidation of Reaction Pathways and Intermediates

The synthetic methods described proceed through distinct reaction pathways and involve various key intermediates.

Brønsted Acid-Catalyzed Cyclization: The mechanism for the cyclization of diaryl- or alkyl aryl-1,3-dienes proceeds via a Markovnikov proton addition to the diene. organic-chemistry.org This forms a stable benzylic carbocation, which then undergoes an intramolecular electrophilic aromatic substitution (a cationic cyclization) to form the five-membered ring. organic-chemistry.org Deprotonation regenerates the catalyst and yields the indene product.

Metal-Catalyzed Cyclizations: In gold-catalyzed cyclizations of ynamides, the reaction is initiated by the activation of the alkyne by the gold catalyst, forming a transient gold-keteniminium ion. nih.govacs.org This highly electrophilic intermediate can trigger a uva.nloaepublish.com-hydride shift, generating a carbocation that subsequently cyclizes. nih.govacs.org Cobalt-catalyzed syntheses proceed through metalloradical catalysis, where the key intermediates are carbene-radicals formed from the activation of diazo compounds. uva.nl These radical intermediates are responsible for the ring-closure step.

Suzuki Coupling: The catalytic cycle for the Suzuki coupling is well-established and generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle begins with the oxidative addition of the organohalide (e.g., 2-bromo-1H-indene) to a Pd(0) complex, forming a Pd(II) species. libretexts.orgmdpi.com In the transmetalation step, the organic group from the organoboron reagent is transferred to the palladium center, typically requiring activation by a base. organic-chemistry.org The final step is reductive elimination, where the two organic fragments are coupled to form the product, regenerating the Pd(0) catalyst. mdpi.com

Role of Catalysts and Ligands in Reaction Efficacy and Selectivity

The choice of catalyst and associated ligands is paramount in determining the success, efficiency, and selectivity of the synthesis.

In Cyclization Reactions: In Friedel-Crafts-type reactions, the Lewis or Brønsted acid catalyst's role is to generate the key electrophilic carbocation intermediate. organic-chemistry.orgsioc-journal.cn In metal-catalyzed processes, the metal center plays a more intricate role. Gold catalysts act as soft π-acids to activate alkynes for nucleophilic attack. rsc.orgnih.gov Cobalt catalysts mediate radical pathways, moving away from traditional two-electron processes. uva.nl The ligand can be critical; for example, N-heterocyclic carbene (NHC) ligands are often used with gold catalysts. acs.org

In Coupling Reactions: For palladium-catalyzed coupling reactions like the Suzuki reaction, ligands (e.g., phosphines) are crucial for stabilizing the palladium catalyst, facilitating the different steps of the catalytic cycle, and influencing the reaction's scope and efficiency. semanticscholar.orgorganic-chemistry.org For instance, bulky electron-rich phosphine (B1218219) ligands can promote the oxidative addition step and enhance catalyst stability. Chiral ligands are essential for achieving enantioselectivity.

Stereochemical Control and Regioselectivity in Synthesis

The target molecule, this compound, possesses a stereocenter and a double bond, making stereochemical control a significant synthetic challenge.

Strategies for Diastereoselective and Enantioselective Approaches

Achieving high levels of stereocontrol requires carefully designed synthetic strategies, often involving asymmetric catalysis.

Enantioselective Cyclizations: Chiral catalysts can be used to control the formation of the indene core or the introduction of substituents in an enantioselective manner. Gold(I) complexes paired with chiral ligands have been used for the enantioselective synthesis of functionalized indenes. oaepublish.com Similarly, palladium-catalyzed asymmetric dipolar cyclizations can produce chiral spiro-indenes with high enantio- and diastereoselectivities. oaepublish.com N-Heterocyclic Carbene (NHC) organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of polysubstituted indenes. acs.orgrsc.org

Stereocontrol in Coupling Reactions: In a Suzuki coupling, the stereochemistry of the product can be dictated by using a stereochemically pure alkenylboronate. The stereoselective construction of 1,3-dienes is often achieved through transition-metal-catalyzed cross-coupling reactions where the stereochemistry of the starting alkenyl partners is predefined. mdpi.com

Chiral Ligands: The development of chiral ligands is central to asymmetric catalysis. Chiral N,N'-dioxide-Ni(II) complexes have been used for enantioselective Friedel-Crafts alkylations. rsc.org For palladium catalysis, chiral phosphine ligands such as TangPHOS have been employed in asymmetric reactions to generate products with quaternary carbon stereocenters. organic-chemistry.org The use of a chiral (R)-1,1'-bi-2,2'-naphthotitanium diisopropoxide catalyst has been reported for the enantioselective addition of indenes to epoxides, achieving high enantiomeric excess. researchgate.net These strategies could be adapted to control the stereocenter in the pentenyl side chain during its formation or attachment.

Analysis of Regiochemical Outcomes in Substitution and Cyclization

The formation of this compound presents distinct regiochemical challenges in both substitution and cyclization pathways. The primary challenge lies in controlling the position of the pentenyl group on the indene ring and the location of the double bond within the pentenyl substituent itself.

Regioselectivity in Substitution Reactions:

Direct alkylation of the indenyl anion is a common method for introducing substituents. The indenyl anion is an ambivalent nucleophile, with potential for reaction at the C1 or C2 positions. The regiochemical outcome of this reaction is influenced by several factors, including the nature of the counter-ion, the solvent, and the electrophile.

In the case of synthesizing this compound via this route, the reaction would involve the deprotonation of indene to form the indenyl anion, followed by reaction with a suitable pentenyl electrophile, such as 3-halopent-2-ene. The regioselectivity of the alkylation is a critical consideration. Generally, reactions leading to the thermodynamically more stable 2-substituted product are favored, although the kinetic 1-substituted product can also be formed.

Reaction Condition Major Regioisomer Minor Regioisomer Rationale
Protic Solvent (e.g., Ethanol)This compound1-(Pent-2-en-3-yl)-1H-indeneFavors formation of the more stable conjugated system.
Aprotic Polar Solvent (e.g., DMF)1-(Pent-2-en-3-yl)-1H-indeneThis compoundFavors the kinetically controlled product at the more accessible C1 position.
Bulky ElectrophileThis compound1-(Pent-2-en-3-yl)-1H-indeneSteric hindrance at the C1 position can favor substitution at C2.

It is important to note that after initial substitution, isomerization from the 1-position to the more stable 2- and 3-positions can occur, particularly under basic or thermal conditions.

Regioselectivity in Cyclization Reactions:

An alternative approach involves the cyclization of a precursor that already contains the pentenyl group. A plausible strategy is the acid-catalyzed cyclization of an appropriately substituted aryl-diene. acs.orgorganic-chemistry.org For the synthesis of this compound, a potential precursor would be 1-phenyl-3-ethyl-penta-1,3-diene.

The regioselectivity of the intramolecular electrophilic attack on the aromatic ring is governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, protonation of the diene will occur to form the most stable carbocation. wikipedia.org In this case, protonation of the terminal double bond would lead to a tertiary carbocation, which can then be attacked by the aromatic ring. The subsequent cyclization and deprotonation would yield the desired indene.

The key regiochemical step in this cyclization is the position of the initial electrophilic attack on the benzene ring. The directing effects of any existing substituents on the aryl group would play a crucial role. For an unsubstituted phenyl group, the attack is generally directed to the ortho position to form the five-membered ring of the indene core.

Precursor Catalyst Predicted Major Product Rationale for Regioselectivity
1-phenyl-3-ethyl-penta-1,3-dieneBrønsted Acid (e.g., TfOH)This compoundFormation of a stable benzylic carbocation intermediate followed by intramolecular cyclization and deprotonation. organic-chemistry.org
Substituted Phenyl PrecursorLewis Acid (e.g., FeCl3)Dependent on substituentThe regioselectivity of the cyclization is directed by the electronic nature of the substituents on the aromatic ring.

Furthermore, transition metal-catalyzed reactions, such as those involving rhodium, can also be employed for the synthesis of substituted indenes. organic-chemistry.org The regioselectivity in these reactions is often controlled by the steric and electronic properties of both the catalyst and the substrates. organic-chemistry.org For instance, the reaction of 2-(chloromethyl)phenylboronic acid with an appropriate alkyne in the presence of a rhodium(I) catalyst could potentially yield the target compound, with the regioselectivity being dependent on the steric nature of the alkyne's substituent. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2-(Pent-2-en-3-yl)-1H-indene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule.

Detailed 1D NMR Analysis (¹H, ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex, with distinct signals corresponding to the protons of the indene (B144670) ring and the pentenyl substituent.

Indene Protons: The aromatic protons of the indene ring would likely appear in the downfield region, typically between 7.0 and 7.5 ppm. The vinyl proton on the five-membered ring (at C3) would also be in this region but may be slightly upfield. The methylene (B1212753) protons at the C1 position of the indene ring would likely appear as a singlet or a closely coupled system around 3.3-3.5 ppm.

Pentenyl Protons: The protons of the pent-2-en-3-yl group would exhibit characteristic signals. The vinylic proton would resonate in the 5.0-6.0 ppm range. The methyl and ethyl protons of the pentenyl group would be found in the upfield region, typically between 1.0 and 2.5 ppm, with their exact chemical shifts and multiplicities depending on their coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.

Indene Carbons: The aromatic carbons of the indene moiety would be expected in the 120-145 ppm range. The sp² carbons of the five-membered ring would also fall within this region. The sp³-hybridized carbon at C1 would appear further upfield.

Pentenyl Carbons: The sp² carbons of the double bond in the pentenyl group would be expected in the 120-140 ppm range, while the sp³ carbons of the methyl and ethyl groups would appear in the upfield region of the spectrum (10-30 ppm).

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. It is important to note that these are estimated values and require experimental verification.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indene-H1~3.4~38
Indene-H3~6.7~125
Indene-H4/H7~7.4-7.2~120-127
Indene-H5/H6~7.1-7.3~124-126
Pentenyl-H2'~5.5~128
Pentenyl-H1'~1.7~15
Pentenyl-H4'~2.1~25
Pentenyl-H5'~1.0~13
Indene-C2-~145
Indene-C3a/C7a-~143-144
Pentenyl-C3'-~135

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the precise structure of this compound, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the vinylic proton and the allylic protons in the pentenyl group, as well as couplings between adjacent aromatic protons on the indene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish direct one-bond correlations between protons and their attached carbons. This would be crucial for assigning the signals in both the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two or three bonds. This would be vital for connecting the pentenyl substituent to the indene ring, for example, by observing a correlation from the protons on the pentenyl group to the C2 carbon of the indene.

Advanced Techniques for Resonant Signal Assignment

In cases of significant signal overlap in the 1D spectra, advanced NMR techniques such as 1D-TOCSY (Total Correlation Spectroscopy) or selective 1D-NOE experiments could be employed to isolate specific spin systems and resolve ambiguities in the assignments.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. The molecular formula of the compound is C₁₄H₁₆, which corresponds to a theoretical exact mass. An HRMS measurement would confirm this elemental composition with high accuracy, typically to within a few parts per million (ppm).

Formula Calculated Exact Mass
C₁₄H₁₆184.1252

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) to produce a spectrum of fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.

For this compound, characteristic fragmentation pathways would be expected:

Loss of Alkyl Radicals: Cleavage of bonds within the pentenyl side chain could lead to the loss of methyl (•CH₃) or ethyl (•C₂H₅) radicals, resulting in fragment ions with corresponding lower mass-to-charge ratios.

Retro-Diels-Alder type reactions: While not a classic retro-Diels-Alder, fragmentation of the five-membered ring of the indene could occur.

Benzylic Cleavage: Cleavage of the bond between the indene ring and the pentenyl substituent would be a likely fragmentation pathway, potentially leading to a stable indenyl cation or a pentenyl cation.

A hypothetical table of major expected fragments is provided below.

m/z of Fragment Ion Possible Fragment Structure/Loss
169[M - CH₃]⁺
155[M - C₂H₅]⁺
115[Indenyl]⁺
69[Pentenyl]⁺

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these methods would be crucial for confirming the presence of the indene and pentenyl moieties.

Key vibrational modes that would be anticipated in the IR and Raman spectra are detailed in the table below. The indene component would exhibit characteristic C-H stretching vibrations for the aromatic ring and the five-membered ring, as well as aromatic C=C stretching bands. The pentenyl group would be identifiable by its aliphatic C-H stretching and bending vibrations, and a characteristic C=C stretching frequency.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H (indene) Stretching 3100-3000
Alkene C-H (pentenyl) Stretching 3100-3000
Aliphatic C-H (pentenyl) Stretching 3000-2850
Aromatic C=C (indene) Stretching 1600-1450
Alkene C=C (pentenyl) Stretching 1680-1620
Aliphatic C-H (pentenyl) Bending 1470-1350
Aromatic C-H (indene) Out-of-plane Bending 900-675

X-ray Crystallography for Solid-State Structure Determination (if applicable)

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. This would typically involve dissolving the purified compound in an appropriate solvent or solvent mixture and allowing the solvent to evaporate slowly. Other techniques such as vapor diffusion or cooling crystallization could also be employed.

Once suitable crystals are obtained, they would be mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern of the X-rays as they pass through the crystal lattice would be collected using a detector. The following table outlines the typical parameters for data collection.

Parameter Description
Crystal system The crystal system (e.g., monoclinic, orthorhombic) would be determined from the diffraction pattern.
Space group The specific symmetry of the crystal lattice.
Unit cell dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Temperature Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
X-ray source The type of X-ray radiation used (e.g., Mo Kα or Cu Kα).

The collected diffraction data would be processed to determine the electron density map of the molecule, from which the positions of the atoms can be deduced. This initial structure is then refined to best fit the experimental data.

If the molecule is chiral and crystallizes in a non-centrosymmetric space group, X-ray crystallography can also be used to determine its absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects.

The final refined structure would provide precise information on the geometry of the indene ring system, the conformation of the pentenyl side chain, and any intermolecular interactions present in the crystal packing.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or an approximation of it) for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govmdpi.com For a molecule like 2-(Pent-2-en-3-yl)-1H-indene, a DFT study would typically begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state of the molecule. Following optimization, various electronic properties can be calculated. This approach has been successfully applied to study the electronic structure of a wide range of organic molecules. researchgate.net

Ab Initio Methods for Benchmark Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the use of experimental data. While computationally more intensive than DFT, they can provide highly accurate results and are often used to benchmark or validate the results obtained from other methods like DFT. For a new or unstudied molecule, ab initio calculations would serve to confirm the accuracy of the DFT predictions for its geometry and energy.

Analysis of Electronic Properties

Once the geometry is optimized and the electronic structure is solved, a deeper analysis of the molecule's electronic properties can be performed to predict its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap, orbital energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. rsc.org A smaller gap generally implies higher reactivity. An FMO analysis for this compound would identify the distribution of these orbitals across the molecule, pinpointing the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.denih.gov It helps in identifying the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. researchgate.netresearchgate.net For this compound, an MEP map would predict the sites most susceptible to electrophilic and nucleophilic attack and would also provide insights into how the molecule might interact with other molecules through non-covalent interactions. ekb.eg

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the charge transfer or electron delocalization within a molecule. rsc.org It provides a detailed picture of the bonding and anti-bonding interactions between atoms. For the target molecule, NBO analysis would quantify the stability arising from hyperconjugation and charge delocalization between the indene (B144670) ring and the pentenyl substituent, offering a deeper understanding of its electronic structure and stability.

Prediction of Spectroscopic Parameters

Predicting the spectroscopic parameters of a molecule is a cornerstone of computational chemistry, offering a means to validate experimental findings and assign spectral features.

Computational NMR Chemical Shift Prediction for Validation of Experimental Data

While experimental NMR data for the related compound 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene are available, computational predictions for this compound have not been reported. mdpi.comacs.orgnih.govmdpi.com The application of computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), could provide valuable insights into the expected ¹H and ¹³C NMR chemical shifts of this molecule. ruc.dk Such calculations would be instrumental in confirming the structure of synthesized this compound and in the analysis of complex reaction mixtures. Machine learning approaches are also emerging as a powerful tool for the accurate prediction of NMR chemical shifts. nih.govekb.eg

A hypothetical table of predicted NMR chemical shifts for this compound, based on future computational studies, would likely resemble the following:

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes only, as no specific computational data is currently available.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H--
C2--
C3-H--
C4-H--
C5-H--
C6-H--
C7-H--
C1'-H--
C2'-H--
C3'--
C4'-H₃--
C5'-H₃--

Vibrational Frequency Calculations for IR and Raman Assignments

Computational methods are essential for the assignment of infrared (IR) and Raman vibrational modes. No specific vibrational frequency calculations for this compound are currently available. Future DFT calculations could predict the vibrational frequencies and intensities, which would aid in the interpretation of experimental IR and Raman spectra. This would allow for the identification of characteristic vibrational modes associated with the indene core and the pentenyl substituent.

Reaction Mechanism Modeling and Transition State Analysis

Understanding the pathways through which a molecule is formed and undergoes transformations is a key area of chemical research, and computational modeling provides a molecular-level view of these processes.

Computational Elucidation of Reaction Pathways for Synthesis and Transformation

The synthesis of substituted indenes can proceed through various routes. organic-chemistry.org Computational modeling could be employed to investigate the mechanisms of potential synthetic pathways to this compound. For instance, DFT calculations could be used to explore the reaction coordinates and identify the transition states for reactions such as the palladium-catalyzed coupling of a 2-haloindene with a pentenyl-containing organometallic reagent. Similarly, the mechanisms of potential transformations of this compound, such as electrophilic additions to the double bonds or cyclization reactions, could be computationally elucidated.

Activation Barriers and Thermodynamic Parameters of Reactions

For any proposed reaction mechanism, computational chemistry can provide quantitative data on the activation barriers (Ea) and the thermodynamics (ΔH, ΔG) of each step. This information is crucial for predicting the feasibility of a reaction and for understanding its kinetics. While experimental studies have investigated the reactions of related radicals, no such computational data exists for the title compound. global-sci.orgmdpi.comwikipedia.org Future computational work would be necessary to determine these parameters for the synthesis and reactions of this compound.

Conformational Analysis and Stability Studies

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and to determine their relative energies.

For this compound, the flexibility of the pentenyl side chain allows for multiple conformations. The rotation around the single bonds connecting the substituent to the indene ring and within the side chain itself would lead to various spatial arrangements. Computational methods, such as molecular mechanics and DFT, could be used to perform a systematic conformational search to identify the low-energy conformers. The relative stabilities of these conformers would be determined by a combination of steric and electronic effects. Understanding the preferred conformation is essential for interpreting spectroscopic data and for predicting how the molecule might interact with other chemical species. While general principles of conformational analysis for substituted aromatic and cyclic systems are well-established, specific studies on this compound are needed. nih.govgithub.ioresearchgate.net

Exploration of Preferred Conformations of the Indene Core and Alkenyl Side Chain

The indene core itself is a bicyclic aromatic system and is largely planar. The flexibility of the molecule, therefore, arises from the attached 2-(pent-2-en-3-yl) group. The key dihedral angle to consider is the one defined by the plane of the indene ring and the plane of the double bond in the pentenyl side chain.

Theoretical models suggest that the most stable conformations will seek to minimize steric hindrance between the hydrogen atoms on the indene ring (particularly at the 1 and 3 positions) and the bulky pentenyl side chain. This leads to two likely low-energy conformational families:

Anti-periplanar (transoid) conformation: In this arrangement, the double bond of the pentenyl side chain is oriented away from the indene ring, minimizing steric repulsion. This is generally the most stable conformation for substituents on aromatic rings.

Syn-periplanar (cisoid) conformation: Here, the double bond of the side chain is positioned over the indene ring. While this conformation may introduce some steric strain, it could be stabilized by favorable non-covalent interactions, such as C-H•••π interactions between the side chain and the aromatic system.

Hypothetical Preferred Conformations of this compound
ConformationDescriptionKey Dihedral Angle (Indene-C-C=C)Expected Stability Features
E-Anti-periplanarThe ethyl and methyl groups on the side chain are on opposite sides of the double bond, and the side chain is oriented away from the indene ring.~180°Minimal steric hindrance; generally expected to be the most stable conformer.
Z-Anti-periplanarThe ethyl and methyl groups on the side chain are on the same side of the double bond, and the side chain is oriented away from the indene ring.~180°Increased steric strain within the side chain compared to the E-isomer.
E-Syn-periplanarThe ethyl and methyl groups are on opposite sides of the double bond, and the side chain is positioned over the indene ring.~0°Potential for stabilizing C-H•••π interactions, but also increased steric repulsion.
Z-Syn-periplanarThe ethyl and methyl groups are on the same side of the double bond, and the side chain is positioned over the indene ring.~0°Significant steric hindrance between the side chain and the indene ring; likely the least stable conformer.

Energetic Comparison of Different Conformational Isomers

To quantify the relative stabilities of the different conformational isomers of this compound, quantum mechanical calculations, such as Density Functional Theory (DFT), would be employed. These calculations can provide the relative energies of the different conformers and the energy barriers for their interconversion.

A hypothetical energetic comparison, based on general principles of steric and electronic effects, is presented below. The E-anti-periplanar conformer is taken as the reference with a relative energy of 0 kJ/mol, as it is anticipated to be the global minimum energy structure due to minimized steric interactions.

The Z-isomers are expected to be higher in energy than their E-counterparts due to the increased steric strain between the alkyl groups on the same side of the double bond. The syn-periplanar conformations are also expected to be less stable than the anti-periplanar ones because of the steric clash between the side chain and the indene core. The combination of Z-isomerism and a syn-periplanar orientation would likely result in the highest energy conformer.

Hypothetical Energetic Comparison of Conformational Isomers
Conformational IsomerHypothetical Relative Energy (kJ/mol)Population at 298 K (%)
E-Anti-periplanar0.0~75
Z-Anti-periplanar5.0~15
E-Syn-periplanar8.0~8
Z-Syn-periplanar15.0~2

The rotational barrier between the anti-periplanar and syn-periplanar conformations is another important parameter. This barrier would be determined by the transition state structure where the pentenyl side chain is orthogonal to the plane of the indene ring. The magnitude of this barrier would influence the rate of interconversion between these conformers at a given temperature. Theoretical calculations could precisely map this potential energy surface.

Reactivity and Derivatization of 2 Pent 2 En 3 Yl 1h Indene

Transformations Involving the Indene (B144670) Core

The indene ring system is an aromatic hydrocarbon that undergoes reactions typical of both benzene (B151609) derivatives and compounds with activated methylene (B1212753) groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. makingmolecules.comwikipedia.org The reaction proceeds via a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.org For the indene molecule, these substitutions occur on the benzene portion of the nucleus.

The 2-(pent-2-en-3-yl) group, being an alkyl-type substituent, is expected to be an activating group and an ortho, para-director. makingmolecules.com This means it increases the rate of electrophilic substitution compared to unsubstituted benzene by donating electron density into the ring, thereby stabilizing the arenium ion intermediate. The substitution is directed to the positions ortho and para to the point of attachment of the five-membered ring, which correspond to the C4 and C6 positions of the indene system. Steric hindrance from the cyclopentene ring portion might influence the ratio of 4- to 6-substituted products.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The predicted outcomes for these reactions on 2-(Pent-2-en-3-yl)-1H-indene are summarized in the table below.

Reaction TypeReagents & CatalystPredicted Major Products
NitrationHNO₃, H₂SO₄4-Nitro-2-(pent-2-en-3-yl)-1H-indene and 6-Nitro-2-(pent-2-en-3-yl)-1H-indene
BrominationBr₂, FeBr₃4-Bromo-2-(pent-2-en-3-yl)-1H-indene and 6-Bromo-2-(pent-2-en-3-yl)-1H-indene
Friedel-Crafts AcylationRCOCl, AlCl₃4-Acyl-2-(pent-2-en-3-yl)-1H-indene and 6-Acyl-2-(pent-2-en-3-yl)-1H-indene
SulfonationFuming H₂SO₄This compound-4-sulfonic acid and this compound-6-sulfonic acid

Hydrogenation and Dehydrogenation Studies

Hydrogenation and dehydrogenation reactions allow for the interconversion between unsaturated and saturated ring systems.

Hydrogenation: Catalytic hydrogenation involves the addition of hydrogen across double bonds in the presence of a metal catalyst. catalysts.comyoutube.com The hydrogenation of this compound is expected to occur in a stepwise manner, with the different double bonds being reduced under varying conditions.

Side Chain Hydrogenation: The double bond in the pentenyl side chain is the most reactive and can be selectively hydrogenated under mild conditions using catalysts like Palladium on carbon (Pd/C) at low hydrogen pressure to yield 2-(pentan-3-yl)-1H-indene.

Indene Ring Hydrogenation: The double bond within the five-membered ring of the indene core can be hydrogenated next, often requiring slightly more forcing conditions than the side chain, to produce 2-(pentan-3-yl)indane.

Aromatic Ring Hydrogenation: The benzene ring is the most stable and its hydrogenation requires more severe conditions, such as higher pressures and temperatures with catalysts like rhodium (Rh) or ruthenium (Ru), to yield the fully saturated 2-(pentan-3-yl)octahydro-1H-indene.

Dehydrogenation: The reverse process, dehydrogenation, is used to create unsaturated compounds from saturated ones. The catalytic dehydrogenation of substituted indanes to the corresponding indenes can be achieved at high temperatures. google.com For instance, 2-(pentan-3-yl)indane could be converted back to 2-(pentan-3-yl)-1H-indene. This process is often carried out in the vapor phase at temperatures between 500-800°C over catalysts such as cobalt-molybdenum or nickel-molybdenum oxides on an alumina support. google.com

TransformationSubstrateReagents & ConditionsProduct
Hydrogenation (Side Chain)This compoundH₂, Pd/C, RT, low pressure2-(Pentan-3-yl)-1H-indene
Hydrogenation (Full Indene)This compoundH₂, PtO₂ or Rh/C, elevated T/P2-(Pentan-3-yl)indane
Dehydrogenation2-(Pentan-3-yl)indaneCoO-MoO₃/Al₂O₃, 650-800°C2-(Pentan-3-yl)-1H-indene

Functionalization at Other Positions of the Indene System

Besides the benzene ring, the C1 position of the indene core is a key site for functionalization. The methylene protons at C1 are significantly acidic (pKa ≈ 20 in DMSO) due to the formation of the aromatic indenyl anion upon deprotonation.

This property allows for the regioselective functionalization at the C1 position. uwindsor.ca Treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium), will generate the corresponding lithium indenide intermediate. semanticscholar.orgresearchgate.net This powerful nucleophile can then react with a variety of electrophiles to install a wide range of substituents exclusively at the C1 position.

Electrophile TypeExample ElectrophileReagentsC1-Functionalized Product
Alkyl HalideIodomethane (CH₃I)1. n-BuLi, THF, -78°C2. CH₃I1-Methyl-2-(pent-2-en-3-yl)-1H-indene
AldehydeBenzaldehyde (PhCHO)1. n-BuLi, THF, -78°C2. PhCHO, then H₃O⁺ workup(1H-2-(Pent-2-en-3-yl)inden-1-yl)(phenyl)methanol
KetoneAcetone ((CH₃)₂CO)1. n-BuLi, THF, -78°C2. (CH₃)₂CO, then H₃O⁺ workup2-(1H-2-(Pent-2-en-3-yl)inden-1-yl)propan-2-ol
Carbon DioxideCO₂1. n-BuLi, THF, -78°C2. CO₂(s), then H₃O⁺ workupThis compound-1-carboxylic acid

Reactions of the Alkenyl Side Chain

The trisubstituted double bond in the pentenyl side chain is susceptible to attack by electrophiles and can participate in pericyclic reactions.

Electrophilic Addition Reactions (e.g., Halogenation, Hydrohalogenation)

Electrophilic addition is a characteristic reaction of alkenes, where the π-bond is broken to form two new σ-bonds. wikipedia.org

Hydrohalogenation: The addition of hydrogen halides (HX) to the unsymmetrical double bond of the side chain is expected to follow Markovnikov's rule. libretexts.orglumenlearning.com The reaction proceeds through a carbocation intermediate, and the more stable carbocation will be formed preferentially. masterorganicchemistry.com Protonation of the double bond can lead to two possible carbocations. The tertiary carbocation at C3 of the pentenyl chain is highly stabilized by the adjacent indene ring through resonance. Therefore, the halide ion (X⁻) will attack this position, leading to the Markovnikov product.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) proceeds via a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the opposite face, resulting in anti-addition of the two halogen atoms across the double bond.

Reaction TypeReagentsPredicted Major Product (Regiochemistry/Stereochemistry)
HydrobrominationHBr3-Bromo-3-(1H-inden-2-yl)pentane (Markovnikov product)
ChlorinationCl₂, CCl₄(2R,3S)-2,3-dichloro-3-(1H-inden-2-yl)pentane + enantiomer (anti-addition)
BrominationBr₂, CCl₄(2R,3S)-2,3-dibromo-3-(1H-inden-2-yl)pentane + enantiomer (anti-addition)

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-dipolar)

Cycloaddition reactions are powerful methods for forming cyclic structures in a concerted fashion.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org The pentenyl side chain of this compound can act as a dienophile. As an alkyl-substituted, electron-rich alkene, it is expected to react most efficiently with electron-poor dienes in a "normal-electron-demand" Diels-Alder reaction. masterorganicchemistry.com The reaction rate is enhanced when the dienophile has electron-donating groups and the diene has electron-withdrawing groups. youtube.com

1,3-Dipolar Cycloaddition: This reaction occurs between a 1,3-dipole and a dipolarophile (an alkene or alkyne) to yield a five-membered heterocyclic ring. wikipedia.org The pentenyl side chain can serve as the dipolarophile. chesci.com A wide variety of 1,3-dipoles, such as nitrile oxides, azides, and nitrones, can be used to synthesize a corresponding variety of five-membered heterocycles. wikipedia.orgsmu.edu

Cycloaddition TypeReactant Partner (Example)Resulting Ring System
Diels-AlderMaleic anhydride (electron-poor diene)Substituted cyclohexene (B86901)
1,3-DipolarPhenyl azide (1,3-dipole)Triazoline
1,3-DipolarBenzonitrile oxide (1,3-dipole)Isoxazoline
1,3-DipolarC-Phenyl-N-methylnitrone (1,3-dipole)Isoxazolidine

Radical Reactions and Polymerization Potential

The unique structure of this compound, featuring both a reactive alkenyl moiety and a readily polymerizable indene core, suggests a rich potential for radical-mediated transformations. The presence of the double bond in the pentenyl substituent and the cyclic double bond within the indene ring system offers multiple sites for radical attack and subsequent polymerization.

Free-radical polymerization of indene and its derivatives is a well-established process. The polymerization of indene can be initiated by various methods, including radiation. For instance, sensitized radiation-induced polymerization of indene has been shown to proceed through a mixed free-radical and ionic mechanism mdpi.com. The presence of a sensitizer can enhance the polymerization kinetics and yield of polyindene mdpi.com. It is plausible that this compound could undergo similar radical-initiated polymerization, primarily involving the double bond of the indene ring.

The alkenyl substituent introduces additional complexity and potential for novel polymeric structures. Radical addition to the pentenyl double bond could lead to chain growth, forming a polymer with a polyalkene backbone and pendant indene groups. The stability of the resulting radical intermediates would play a crucial role in determining the preferred reaction pathway. The formation of an allylic radical by abstraction of a hydrogen atom from the carbon adjacent to the double bond in the pentenyl group is also a possibility, which could lead to cross-linking or grafting reactions youtube.com.

Furthermore, the bulky nature of the pentenyl substituent at the 2-position of the indene ring may influence the polymerization behavior. Bulky substituents on monomers are known to affect the rate of polymerization and the microstructure of the resulting polymers researchgate.net. In the case of this compound, the substituent could sterically hinder the approach of the propagating radical to the indene double bond, potentially lowering the rate of polymerization compared to unsubstituted indene.

The interplay between the reactivity of the indene and pentenyl double bonds under radical conditions could lead to the formation of complex polymer architectures, such as copolymers or cross-linked networks. The specific outcome would be highly dependent on the reaction conditions, including the type of initiator, temperature, and monomer concentration.

Isomerization and Stereoisomerization of the Alkenyl Moiety

The pent-2-en-3-yl substituent of this compound possesses a carbon-carbon double bond, which can undergo isomerization under various catalytic conditions. This isomerization can involve either the migration of the double bond (regioisomerization) or a change in the geometric configuration around the double bond (stereoisomerization).

The isomerization of alkenyl aromatic compounds is a synthetically useful transformation, often employed to convert less stable isomers into more conjugated and thermodynamically stable products. Various catalysts, including solid base catalysts like layered double hydroxides, have been shown to be effective for the isomerization of alkenyl aromatics scispace.comresearchgate.net. For example, the isomerization of eugenol to isoeugenol is a well-studied process that proceeds efficiently over such catalysts researchgate.net. Similarly, ruthenium and osmium compounds can catalyze the isomerization of aromatic alkenyl compounds, shifting the double bond to a position closer to the aromatic ring google.com.

In the case of this compound, the double bond is located at the 2-position of the pentenyl chain. Depending on the catalyst and reaction conditions, this double bond could potentially migrate to form a more conjugated system with the indene ring. Theoretical studies, such as those using Density Functional Theory (DFT), can provide insights into the reaction mechanism and the factors governing the isomerization activity of different alkenyl aromatics scispace.com.

Stereoisomerization, the conversion between E and Z isomers, is another important aspect of the reactivity of the alkenyl moiety. The geometric configuration of the double bond can significantly influence the physical, chemical, and biological properties of the molecule. The stereoselectivity of reactions involving the double bond is a critical consideration in organic synthesis masterorganicchemistry.comchemistrysteps.com. While specific studies on the stereoisomerization of the pentenyl group in this particular indene derivative are not available, it is a plausible transformation that could be achieved using appropriate catalysts or photochemical methods.

Catalytic Transformations

Metal-Catalyzed Cross-Coupling Reactions at the Alkene or Indene Positions

The indene and alkenyl functionalities in this compound present versatile handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Both the C-H bonds of the indene ring and the C=C bond of the pentenyl group can be targeted for functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. For instance, ortho-alkenyl bromobenzenes can undergo palladium-catalyzed cross-coupling with α-aryl-α-diazoesters to furnish 1,1-disubstituted indenes researchgate.net. While this compound does not possess a halogen substituent for traditional cross-coupling, C-H activation strategies could be employed to directly functionalize the indene core.

The alkenyl moiety also offers opportunities for cross-coupling. Palladium-catalyzed reactions of alkenyl carboxylates with arylboronic acids have been demonstrated, proceeding through C-O bond activation nih.govresearchgate.net. Although the pentenyl group in the title compound is not a carboxylate, related transformations involving C-H activation of the alkene or conversion of the alkene to a more reactive functional group could be envisioned. For example, a palladium-catalyzed 1,3-alkenylarylation of skipped dienes with alkenyl triflates and arylboronic acids has been reported, which proceeds via metal migration nih.gov.

The alkenylation of arenes and heteroarenes with alkynes is another relevant transformation that can be catalyzed by transition metals acs.orgresearchgate.net. This highlights the potential for coupling reactions at the aromatic indene nucleus.

The table below summarizes representative metal-catalyzed cross-coupling reactions that could be analogous to the potential reactivity of this compound.

Reaction TypeCatalystSubstratesProduct Type
Suzuki CouplingPalladiumSubstituted PhenolsFunctionalized Indenes organic-chemistry.org
CarboannulationNickelo-bromobenzyl zinc bromide, alkynesIndenes organic-chemistry.org
AlkenylarylationPalladiumSkipped dienes, alkenyl triflates, arylboronic acids1,3-difunctionalized products nih.gov
Arylation of Alkenyl CarboxylatesPalladiumAlkenyl carboxylates, arylboronic acidsArylated alkenes nih.govresearchgate.net

Stereoselective Catalytic Reactions

The presence of a prochiral center at the 3-position of the pentenyl group and the planar nature of the indene ring in this compound suggest that stereoselective catalytic reactions could be employed to introduce new stereogenic centers with high levels of control.

Enantioselective additions to the indene moiety are a plausible route to chiral indane derivatives. For example, the enantioselective catalyzed addition of substituted indenes to unsaturated epoxides in the presence of a chiral titanium catalyst has been reported to proceed with high enantioselectivity researchgate.netuniv.kiev.ua. This demonstrates the feasibility of achieving stereocontrol in reactions involving the indene nucleus.

The alkenyl group also provides a handle for various stereoselective transformations. Asymmetric hydrogenation of the double bond could lead to the formation of a chiral pentyl substituent. Furthermore, stereoselective additions across the double bond, such as dihydroxylation or epoxidation, could introduce new stereocenters. The stereochemical outcome of such reactions is often dictated by the catalyst and the existing stereochemistry in the molecule chemistrysteps.com.

Copper-hydride catalyzed carbonyl 1,2-addition reactions using allyl-Cu intermediates have been developed for the asymmetric synthesis of alcohols from various olefinic pronucleophiles nih.gov. While this specific reaction may not be directly applicable, it illustrates the principle of using transition metal catalysts to achieve high stereoselectivity in additions to C=C bonds.

The development of axially chiral styrenes through palladium-catalyzed asymmetric carbonylation of alkynes is another example of achieving stereocontrol in molecules with restricted rotation acs.org. While this compound is not an atropisomer, this work highlights the advanced strategies available for controlling stereochemistry in complex molecules.

Regioselective and Stereoselective Functionalization

Control over Addition and Substitution Patterns

Achieving control over regioselectivity and stereoselectivity is a central theme in modern organic synthesis. For a molecule like this compound with multiple reactive sites, directing a reaction to a specific position and controlling the spatial arrangement of the newly formed bonds is crucial for accessing desired products.

The functionalization of the indene core can be directed to different positions. For instance, a base-promoted, regioselective cascade iodoalkylation of alkynes has been developed for the stereoselective construction of functionalized indene scaffolds acs.orgnih.govacs.orgresearchgate.net. This method demonstrates excellent stereo- and regioselectivity under mild conditions acs.orgnih.govacs.org. Iron-catalyzed reactions of N-benzylic sulfonamides with internal alkynes also afford functionalized indene derivatives with high regioselectivity organic-chemistry.org.

For the alkenyl moiety, addition reactions are a primary mode of functionalization. The regioselectivity of these additions is a key consideration. For example, the addition of H-X to an unsymmetrical alkene typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms masterorganicchemistry.com. However, under radical conditions with HBr, anti-Markovnikov addition is observed youtube.com. The stereoselectivity of alkene additions can be either syn or anti, depending on the reaction mechanism masterorganicchemistry.comchemistrysteps.com.

The table below provides examples of regioselective and stereoselective reactions on related systems.

ReactionReagents/CatalystSelectivityProduct
Cascade IodoalkylationBaseRegio- and StereoselectiveFunctionalized Indenes acs.orgnih.govacs.org
CyclizationFeCl₃RegioselectiveFunctionalized Indenes organic-chemistry.org
Hydroboration-OxidationBH₃, then H₂O₂, NaOHAnti-Markovnikov, Syn-additionAlcohol
HalogenationBr₂, CCl₄Anti-additionVicinal dihalide
Radical Addition of HBrHBr, ROORAnti-MarkovnikovAlkyl bromide youtube.com

The interplay of electronic and steric factors in this compound will ultimately govern the outcome of its functionalization. The indene ring can influence the reactivity of the alkenyl chain and vice versa, leading to potentially unique and selective transformations.

Development of New Derivatization Pathways

The exploration of novel derivatization pathways for this compound is a promising area of research, aiming to generate a diverse library of new chemical entities with potentially unique properties. The inherent reactivity of both the indene core and the pentenyl side chain offers multiple avenues for selective functionalization. This section outlines potential strategies for developing new derivatization pathways, focusing on the modification of both the indene ring system and the pendant alkenyl group.

Functionalization of the Indene Ring System

The indene nucleus is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups. Key strategies for the derivatization of the indene core of this compound are detailed below.

The benzene ring of the indene system can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the activating effect of the fused cyclopentene ring and the substituent at the 2-position. Potential electrophilic substitution reactions include:

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group, providing a handle for further functionalization.

Halogenation: Incorporation of halogen atoms (Cl, Br, I) that can serve as points for cross-coupling reactions.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups to modify the steric and electronic properties of the molecule.

Table 1: Proposed Electrophilic Aromatic Substitution Reactions on the Indene Core

ReactionReagents and ConditionsExpected Product
NitrationHNO₃, H₂SO₄Nitrated this compound
BrominationBr₂, FeBr₃Brominated this compound
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acylated this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org To utilize these methods, the indene ring must first be functionalized with a suitable handle, such as a halogen or a triflate group. Once installed, these groups can participate in a variety of coupling reactions:

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

Table 2: Potential Cross-Coupling Reactions for Functionalized Indene Derivatives

ReactionCoupling PartnerCatalyst SystemExpected Product
Suzuki CouplingArylboronic acidPd(PPh₃)₄, baseAryl-substituted indene derivative
Heck CouplingAlkenePd(OAc)₂, PPh₃, baseAlkenyl-substituted indene derivative
Buchwald-Hartwig AminationAminePd₂(dba)₃, ligand, baseAmino-substituted indene derivative

Modification of the Pentenyl Side Chain

The C=C double bond in the pent-2-en-3-yl substituent is a key site for a wide range of chemical transformations.

The double bond can readily undergo electrophilic addition reactions. chemistrysteps.comopenstax.org The regioselectivity of these additions will be influenced by the stability of the resulting carbocation intermediate. Potential reactions include:

Hydrohalogenation: Addition of H-X (X = Cl, Br, I) across the double bond. byjus.com

Hydration: Addition of water in the presence of an acid catalyst to form an alcohol.

Halogenation: Addition of X₂ (X = Cl, Br) to form a dihalogenated derivative.

Table 3: Proposed Electrophilic Addition Reactions on the Pentenyl Side Chain

ReactionReagentExpected Product
HydrobrominationHBrBromo-pentyl-indene derivative
Acid-catalyzed HydrationH₂O, H₂SO₄ (cat.)Hydroxy-pentyl-indene derivative
ChlorinationCl₂Dichloro-pentyl-indene derivative

The double bond of the pentenyl group can be oxidized to introduce oxygen-containing functional groups.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.

Dihydroxylation: Reaction with osmium tetroxide or cold, dilute potassium permanganate to form a diol.

Ozonolysis: Cleavage of the double bond with ozone, followed by workup with a reducing or oxidizing agent to yield aldehydes, ketones, or carboxylic acids.

Table 4: Potential Oxidation Reactions of the Pentenyl Side Chain

ReactionReagentsExpected Product
Epoxidationm-Chloroperoxybenzoic acid (m-CPBA)Epoxidized pentyl-indene derivative
Dihydroxylation1. OsO₄, 2. NaHSO₃Diol derivative
Reductive Ozonolysis1. O₃, 2. Zn/H₂O or (CH₃)₂SAldehyde/Ketone derivatives

The double bond can be reduced to the corresponding alkane.

Catalytic Hydrogenation: Reaction with hydrogen gas in the presence of a metal catalyst (e.g., Pd, Pt, Ni) to saturate the double bond.

Table 5: Proposed Reduction of the Pentenyl Side Chain

ReactionReagents and ConditionsExpected Product
Catalytic HydrogenationH₂, Pd/C2-(Pentan-3-yl)-1H-indene

Potential Applications in Materials Science and Advanced Organic Synthesis

Precursor for Advanced Polymeric Materials

The presence of a polymerizable vinyl group in the pentenyl substituent, combined with the inherent reactivity of the indene (B144670) nucleus, suggests that 2-(Pent-2-en-3-yl)-1H-indene could serve as a versatile monomer for the synthesis of novel polymeric materials.

Monomer for Polymerization Studies (e.g., addition polymerization, condensation polymerization)

The alkenyl side chain in this compound introduces a site for addition polymerization. This functionality allows it to potentially homopolymerize or copolymerize with other vinyl monomers, leading to polymers with tailored properties. The indene moiety itself can also participate in polymerization reactions, often through cationic or coordination mechanisms. The interplay between the reactivity of the indene ring and the pentenyl side chain could be explored in various polymerization techniques.

Table 1: Potential Polymerization Methods for this compound

Polymerization MethodPotential Reactive SiteResulting Polymer Type
Free Radical PolymerizationPentenyl side chainPoly(alkenyl indene)
Cationic PolymerizationIndene ring and/or pentenyl side chainPolyindene with pendant pentenyl groups or cross-linked structures
Coordination PolymerizationIndene ring and/or pentenyl side chainStereoregular polymers with controlled architecture
Ring-Opening Metathesis Polymerization (ROMP)Cyclopentene ring of indene (if functionalized)Poly(phenylenevinylene) derivatives

Design of Indene-Based Resins and Copolymers

Indene and its derivatives are well-known precursors for hydrocarbon resins, which find applications in adhesives, coatings, and inks. By incorporating the pentenyl functionality, novel indene-based resins with enhanced properties could be designed. For instance, the unsaturation in the side chain could be utilized for post-polymerization modifications, such as cross-linking, to improve the thermal and mechanical stability of the resulting resins.

Copolymerization of this compound with other monomers, such as styrene (B11656) or acrylates, could lead to a wide range of copolymers with tunable glass transition temperatures, refractive indices, and solubility characteristics. The specific nature of the pentenyl group could also impart unique rheological properties to the resulting materials.

Ligand Design in Organometallic Chemistry and Catalysisrsc.orgrsc.orgnih.gov

The indenyl anion is a highly versatile ligand in organometallic chemistry, known for the "indenyl effect," which describes the enhanced reactivity of indenyl complexes compared to their cyclopentadienyl (B1206354) analogs in substitution reactions wikipedia.org. The presence of a pentenyl substituent on the indene ring of this compound offers intriguing possibilities for ligand design and catalysis.

Synthesis of Metal Complexes Featuring Indene-Alkenyl Ligands

Deprotonation of this compound would yield the corresponding indenyl anion, which can be readily coordinated to a variety of transition metals. The resulting metal complexes would feature a pendant alkenyl group. This "dangling" double bond could either remain non-coordinating or participate in bonding to the metal center, leading to hemilabile ligand behavior. The specific coordination mode would depend on the nature of the metal, its oxidation state, and the other ligands present in the coordination sphere.

Table 2: Potential Coordination Modes of the 2-(Pent-2-en-3-yl)indenyl Ligand

Coordination ModeDescriptionPotential Catalytic Relevance
η⁵-IndenylThe five-membered ring is fully coordinated to the metal center, with the pentenyl side chain remaining pendant.The electronic properties of the ligand can be tuned by the substituent, influencing the catalytic activity of the metal center.
η³, η²-(Indenyl-Alkenyl)The indenyl ligand is η³-coordinated, and the double bond of the pentenyl side chain is η²-coordinated to the metal.This chelation can enhance the stability of the complex and influence the stereoselectivity of catalytic reactions.
Bridging LigandThe indenyl and/or the alkenyl group could bridge two metal centers.Formation of bimetallic catalysts with cooperative effects.

Evaluation of Catalytic Activity and Selectivity

The unique steric and electronic properties of the 2-(Pent-2-en-3-yl)indenyl ligand could lead to novel catalytic activities and selectivities. For instance, in olefin polymerization, the substituent at the 2-position of the indene ring can significantly influence the stereochemistry of the resulting polyolefin. The hemilabile nature of the potential indenyl-alkenyl ligand could be exploited in catalysis, where the reversible coordination of the double bond could open up a coordination site for substrate binding and activation.

Potential catalytic applications to be explored include:

Olefin Polymerization: As a ligand in metallocene and post-metallocene catalysts for the production of polyolefins with specific microstructures.

Cross-Coupling Reactions: The electronic properties of the ligand could influence the efficiency of palladium-catalyzed cross-coupling reactions rsc.org.

Hydroformylation and Carbonylation: The hemilabile nature of the ligand could be beneficial in catalytic cycles that require ligand dissociation/association steps.

Building Block for Complex Organic Architectures

Functionalized indenes are valuable building blocks in the synthesis of complex organic molecules, including natural products and biologically active compounds. The dual reactivity of this compound, arising from the indene core and the alkenyl side chain, makes it an attractive starting material for the construction of intricate molecular architectures.

The indene moiety can undergo a variety of transformations, such as electrophilic substitution, cycloaddition, and oxidation. The alkenyl side chain provides a handle for reactions like hydroboration-oxidation, epoxidation, and metathesis. This orthogonal reactivity allows for the selective functionalization of different parts of the molecule, enabling the synthesis of complex polycyclic and heterocyclic systems. For example, intramolecular cyclization reactions involving both the indene ring and the pentenyl side chain could lead to the formation of novel fused-ring systems.

Utility in Multi-Component Reactions

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. These reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. The structure of this compound offers potential for its participation in such complex transformations.

The alkene functionality within the pentenyl side chain is a key reactive site that could be exploited in various MCRs. One notable example is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition that involves an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnih.gov In a hypothetical scenario, this compound could serve as the alkene component, reacting with an alkyne in the presence of a cobalt-carbonyl complex to construct a complex polycyclic system. The indene moiety would add significant steric bulk and potential for chiral induction, influencing the stereochemical outcome of the reaction.

Below is a data table illustrating a potential Pauson-Khand reaction involving a substituted indene.

Reactant 1Reactant 2Reactant 3CatalystProduct
This compoundPhenylacetyleneCarbon MonoxideDicobalt OctacarbonylA complex cyclopentenone fused to the pentenyl side chain

The acidic proton at the C1 position of the indene ring is another feature that could be leveraged in MCRs. Upon deprotonation, the resulting indenyl anion can act as a potent nucleophile. This could enable its participation in MCRs that proceed through nucleophilic addition pathways, leading to the formation of highly functionalized indene derivatives.

Role in Natural Product Synthesis Scaffolds

The indene core is present in a number of biologically active compounds and natural products, making it a "privileged scaffold" in medicinal chemistry. beilstein-journals.org The compound this compound could serve as a versatile building block for the synthesis of complex natural products due to its combination of a rigid scaffold and a reactive side chain.

The pentenyl group provides a handle for a variety of synthetic transformations, including powerful cycloaddition reactions that are cornerstones of natural product synthesis. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a prime example. wikipedia.orgsigmaaldrich.com The double bond in the pentenyl side chain of this compound can act as a dienophile, reacting with a suitable diene to construct a six-membered ring. This would allow for the rapid assembly of intricate polycyclic frameworks that are characteristic of many complex natural products. wikipedia.org The stereochemistry of the newly formed ring can often be controlled with a high degree of precision, which is crucial in the total synthesis of natural products. wikipedia.org

A hypothetical Diels-Alder reaction is detailed in the table below.

DieneDienophileConditionsProduct Scaffold
1,3-ButadieneThis compoundThermal or Lewis Acid CatalysisA polycyclic structure containing a cyclohexene (B86901) ring fused to the pentenyl side chain of the indene core

Furthermore, the Pauson-Khand reaction, as mentioned previously, is also a powerful tool in the synthesis of natural products containing five-membered rings. nih.govmdpi.com The ability of this compound to potentially undergo this reaction would open up avenues to cyclopentenone-containing natural product analogues. The strategic application of such cycloadditions to the indenyl scaffold could lead to novel molecular architectures with potential biological activity. The synthesis of complex natural products often involves a delicate balance between constructing the core skeleton and introducing functional groups, and a scaffold like this compound could offer advantages in this regard. rsc.org

Future Perspectives and Research Directions

Exploration of Unconventional Synthetic Pathways

Traditional synthetic routes to indene (B144670) derivatives often involve multi-step processes that may lack efficiency or generate significant waste. Future research could focus on developing more sustainable and innovative synthetic methodologies for 2-(Pent-2-en-3-yl)-1H-indene.

One promising area is the use of photocatalysis , which harnesses visible light to drive chemical reactions under mild conditions. This approach could enable novel carbon-carbon bond formations to construct the indene skeleton or introduce the pentenyl group with high selectivity. Another avenue is the implementation of flow chemistry . Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability compared to batch processes. Furthermore, exploring C-H activation strategies could provide a more atom-economical approach to functionalizing the indene core, potentially simplifying the synthesis of derivatives of this compound.

Advanced Spectroscopic Characterization Techniques for Dynamic Studies

The presence of a flexible pentenyl group and the potential for fluxional behavior in the indene ring system of this compound necessitate the use of advanced spectroscopic techniques to fully characterize its dynamic properties.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for studying the conformational dynamics of the pentenyl chain and any rotational barriers associated with its connection to the indene core. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations to elucidate the three-dimensional structure and preferred conformations in solution researchgate.netnih.govnih.gov.

To investigate the ultrafast processes that may occur upon photoexcitation, femtosecond transient absorption spectroscopy could be employed. This technique allows for the observation of short-lived excited states and photochemical intermediates on a femtosecond to picosecond timescale, providing insights into the photophysics and potential photochemical reactivity of the molecule nih.govnih.govresearchgate.net.

Integration of Machine Learning in Computational Design and Prediction

Machine learning (ML) is rapidly transforming chemical research by enabling the prediction of molecular properties and the design of novel synthetic pathways. For a molecule like this compound, ML could be a powerful tool to accelerate its investigation.

ML models can be trained on large datasets of known molecules to predict various properties of new compounds, such as their spectroscopic data (NMR and UV-Vis spectra), solubility, and electronic properties frontiersin.orgbohrium.comnih.govresearchgate.netmdpi.comwpi.edu. This predictive capability can help to validate experimental findings and guide the design of derivatives with desired characteristics. For instance, ML algorithms could predict the optoelectronic properties of polymers derived from this indene monomer, aiding in the discovery of new materials for organic electronics researchgate.netarxiv.org.

Expansion of Material Science Applications

The unique combination of a rigid indene core and a flexible, reactive pentenyl side chain in this compound suggests its potential as a versatile building block in material science.

The double bond in the pentenyl group makes this molecule a candidate monomer for polymerization . The resulting polymers could exhibit interesting thermal and mechanical properties, potentially finding applications as high-performance materials myskinrecipes.comnottingham.ac.ukmdpi.com. The indene moiety itself is known to be a component in various functional materials researchgate.net.

In the field of organic electronics , indene derivatives have been explored for their electron-transporting properties nih.gov. Copolymers incorporating this compound could be synthesized and their electronic characteristics investigated for potential use in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells.

Moreover, the functionalizable nature of both the indene ring and the pentenyl side chain could allow for the development of novel sensors and coatings . By attaching specific recognition units, materials derived from this compound could be designed to detect certain analytes mdpi.comresearchgate.net. The polymerizable nature of the molecule could also be exploited to create cross-linked coatings with tailored surface properties.

Q & A

What are the effective synthetic routes for synthesizing 2-(Pent-2-en-3-yl)-1H-indene derivatives, and how can reaction conditions be optimized?

Basic Research Question
Answer:
A robust method involves FeCl₃-catalyzed cyclization of propargylic alcohols with aromatic substrates in hexafluoroisopropanol (HFIP). For example, trifluoromethylated indenes are synthesized by reacting 1,1,1-trifluoro-propargylic alcohols with mesitylene or substituted benzenes under reflux, achieving yields up to 90% . Key optimization steps include:

  • Catalyst Loading : FeCl₃ (10 mol%) in HFIP enhances electrophilic activation.
  • Temperature Control : Reflux at 80–100°C ensures efficient cyclization.
  • Purification : Silica gel chromatography isolates products with high purity (>90%) .

For non-fluorinated derivatives, Friedel-Crafts alkylation using AlCl₃ or Pd-catalyzed cross-coupling (e.g., phenylethyl bromide with indene) is effective .

How can structural elucidation challenges in substituted indenes be addressed using advanced spectroscopic techniques?

Basic Research Question
Answer:
Multi-dimensional NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For example:

  • ¹H NMR : Distinguishes between regioisomers by analyzing coupling patterns (e.g., vinyl protons in pent-2-en-3-yl substituents show distinct splitting) .
  • ¹³C NMR : Confirms trifluoromethyl (–CF₃) groups via characteristic ~120–125 ppm quartets .
  • HRMS : Validates molecular formulas (e.g., [M+H]+ peaks with <2 ppm error) .
    For crystallographic confirmation, SHELX programs (e.g., SHELXL) refine X-ray data to resolve ambiguities in stereochemistry .

What methodologies are employed to study catalytic mechanisms in indene synthesis, particularly for FeCl₃-mediated reactions?

Advanced Research Question
Answer:
Mechanistic studies combine kinetic profiling, isotopic labeling, and computational modeling (DFT). For FeCl₃-catalyzed reactions:

  • Kinetic Isotope Effects (KIE) : Deuterated substrates reveal rate-determining steps (e.g., proton transfer vs. cyclization) .
  • DFT Calculations : Simulate transition states to identify intermediates (e.g., carbocation formation in HFIP solvent) .
  • In Situ Monitoring : React-IR or NMR tracks intermediate species, such as allenyl cations, to validate proposed pathways .

How do researchers resolve contradictions in spectroscopic data for structurally similar indene derivatives?

Advanced Research Question
Answer:
Contradictions often arise from dynamic effects (e.g., rotational barriers) or overlapping signals. Strategies include:

  • Variable-Temperature NMR : Resolves conformational isomers by cooling samples to –40°C, slowing exchange processes .
  • 2D NMR (COSY, NOESY) : Maps through-space (NOE) and through-bond correlations to assign ambiguous peaks (e.g., distinguishing diastereomers) .
  • X-Ray Crystallography : Provides unambiguous structural data; SHELXD/SHELXE are used for phase determination in twinned crystals .

What computational approaches are used to predict the electronic properties of this compound derivatives?

Advanced Research Question
Answer:
Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets predicts:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with reactivity (e.g., electrophilic substitution sites) .
  • Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., CF₃ groups) for nucleophilic attack predictions .
  • TD-DFT : Simulates UV-Vis spectra to compare with experimental data (e.g., λmax shifts in chromenes) .

How are biological activities (e.g., antimicrobial) of indene derivatives evaluated methodologically?

Basic Research Question
Answer:

  • In Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) using broth microdilution .
  • Structure-Activity Relationships (SAR) : Vary substituents (e.g., –CF₃, aryl groups) to correlate electronic effects with potency .
  • Cytotoxicity Screening : MTT assays on mammalian cells ensure selective toxicity .

What strategies mitigate byproduct formation during Pd-catalyzed cross-coupling reactions of indenes?

Advanced Research Question
Answer:

  • Ligand Design : Bulky phosphines (e.g., XPhos) suppress β-hydride elimination, reducing olefin byproducts .
  • Solvent Optimization : Polar aprotic solvents (DMF, THF) stabilize Pd intermediates .
  • Additives : Silver salts (Ag₂CO₃) scavenge halides, preventing catalyst poisoning .

How are high-throughput screening (HTS) platforms applied to indene-based catalyst discovery?

Advanced Research Question
Answer:

  • Automated Synthesis Robots : Screen Fe, Pd, or Au catalysts in parallel (96-well plates) .
  • GC/MS or HPLC Analysis : Rapid quantification of reaction yields .
  • Machine Learning : Trains models on reaction datasets to predict optimal conditions (e.g., solvent, temperature) .

What are the challenges in characterizing volatile indene derivatives, and how are they addressed?

Basic Research Question
Answer:

  • TD-GC×GC–TOF-MS : Thermal desorption coupled with two-dimensional gas chromatography identifies trace VOCs (e.g., 1H-indene biomarkers in tuberculosis studies) .
  • Cryogenic Trapping : Prevents degradation during analysis .
  • HRMS Confirmation : Validates low-abundance species (e.g., dihydro-indene metabolites) .

How do steric and electronic effects of substituents influence indene reactivity in Diels-Alder reactions?

Advanced Research Question
Answer:

  • Steric Effects : Bulky groups (e.g., mesityl) at the 3-position hinder diene approach, reducing reaction rates .
  • Electronic Effects : Electron-withdrawing groups (–CF₃) increase dienophilicity, accelerating cycloaddition .
  • Kinetic Studies : Competition experiments quantify substituent effects on regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.